Triphenyl phosphate-d15

説明

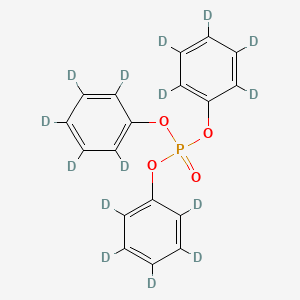

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tris(2,3,4,5,6-pentadeuteriophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZNDPSIHUTMOC-KLHTYYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016870 | |

| Record name | Triphenyl phosphate-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-30-8 | |

| Record name | Triphenyl phosphate-d15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Stable Isotope Labeling in Chemical Research

Stable isotope labeling is a technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comstudysmarter.co.uk This process allows researchers to trace the pathways and interactions of molecules in various chemical and biological processes. studysmarter.co.uk The use of stable isotopes is crucial for understanding reaction mechanisms, metabolic pathways, and the fate of substances in the environment. symeres.comsilantes.com Unlike radioactive isotopes, stable isotopes are not radioactive, making them safe for a wide range of studies, including those involving long-term environmental monitoring and human metabolism. studysmarter.co.ukdiagnosticsworldnews.com The distinct mass of the labeled compounds allows for their precise detection and quantification using analytical instruments like mass spectrometers. diagnosticsworldnews.com

Role of Deuterated Analogs As Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in techniques like mass spectrometry, achieving precision and accuracy is paramount. clearsynth.com Deuterated analogs of target analytes, such as Triphenyl phosphate-d15, play a critical role as internal standards. wisdomlib.orgscioninstruments.com An internal standard is a compound with a known concentration that is added to a sample before analysis. nih.gov Because deuterated internal standards are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample preparation and analysis, including extraction and ionization. scioninstruments.com This similarity helps to correct for variations and potential errors that can occur during the analytical process, such as matrix effects where other compounds in a complex sample can interfere with the measurement. clearsynth.comscioninstruments.com By comparing the signal of the analyte to the known signal of the deuterated internal standard, researchers can accurately determine the concentration of the target compound. clearsynth.com

Overview of Organophosphate Esters Opes and Organophosphorus Flame Retardants Opfrs in the Environment

Organophosphate esters (OPEs) are a class of synthetic organic chemicals widely used as flame retardants, plasticizers, and anti-foaming agents in a variety of industrial and consumer products. bohrium.comresearchgate.net Their production and use have increased significantly, partly as replacements for regulated brominated flame retardants. bohrium.comtandfonline.com As a result, OPEs have become ubiquitous environmental contaminants, detected in various matrices worldwide, including air, water, soil, sediment, and even in living organisms. bohrium.comoup.com

Organophosphorus flame retardants (OPFRs) are a major subgroup of OPEs. researchgate.net Due to their physical and chemical properties, they can be released from products into the environment through volatilization, leaching, and abrasion. mdpi.com Their widespread presence is a growing concern due to potential adverse effects on ecosystems and human health. researchgate.nettandfonline.com Studies have shown that OPFRs can be transported over long distances and have been found in remote regions like the Arctic and Antarctic. oup.comaaqr.org

Some common OPEs found in the environment include:

Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) bohrium.combohrium.com

Tris(2-chloroethyl) phosphate (TCEP) bohrium.comtandfonline.com

Tri-n-butyl phosphate (TBP) bohrium.com

Tris(2-butoxyethyl) phosphate (TBEP) bohrium.com

Triphenyl phosphate (TPhP) tandfonline.com

Contextualizing Triphenyl Phosphate D15 Within Current Research Paradigms

Strategies for Deuterium (B1214612) Incorporation in Triphenyl phosphate

The incorporation of deuterium into the triphenyl phosphate molecule is typically achieved by using a deuterated starting material in the synthesis process. The standard synthesis of triphenyl phosphate involves the reaction of phenol (B47542) with phosphorus oxychloride, often with a metal catalyst. google.com To produce the deuterated analogue, deuterated phenol (specifically, phenol-d5 (B121304), where the five hydrogen atoms on the phenyl ring are replaced by deuterium) is used as the key precursor. The chemical formula for TPP-d15 is (C₆D₅O)₃PO. sigmaaldrich.com

The general strategies for introducing deuterium into aromatic compounds like phenol involve hydrogen isotope exchange (HIE) reactions. acs.org These methods aim to replace C-H bonds with C-D bonds at a late stage of synthesis, which is an efficient approach for creating labeled compounds. acs.org Catalytic systems, such as those using iridium or ruthenium catalysts, have been shown to be effective for the deuteration of aromatic rings using deuterium oxide (D₂O) as an inexpensive deuterium source. rsc.org For instance, researchers have demonstrated the efficient replacement of all aromatic C-H bonds in triphenylphosphine (B44618), a related organophosphorus compound, using Ru/C and Ir/C co-catalysts. rsc.org Similar principles apply to the synthesis of the deuterated phenol required for producing TPP-d15.

Once the deuterated phenol precursor is obtained, the synthesis follows the established pathway for triphenyl phosphate production. The reaction of three equivalents of phenol-d5 with one equivalent of phosphorus oxychloride yields this compound.

Production and Purity Assessment of this compound for Research Applications

This compound is produced for research purposes as a high-purity analytical standard. bcp-instruments.com Its primary application is as a stable isotope-labeled internal standard (SILS) for quantification studies, especially in environmental analysis and for monitoring exposure to flame retardants. acs.orgpublisso.deisotope.com In these applications, a known amount of TPP-d15 is added to a sample. Because it is chemically identical to the non-labeled TPP but has a different mass (mass shift M+15), it can be distinguished by a mass spectrometer. sigmaaldrich.com This allows for precise quantification of the native TPP in the sample by correcting for any loss of analyte during sample preparation and analysis. publisso.de

The purity of TPP-d15 intended for research is rigorously assessed to ensure accurate and reproducible results. bcp-instruments.com This involves confirming both its chemical purity (the percentage of the material that is TPP-d15) and its isotopic purity (the extent of deuterium incorporation). Commercial suppliers provide detailed certificates of analysis that specify these parameters. For example, purities are often reported to be greater than 95% by HPLC, with some batches reaching 99.55%. medchemexpress.comlgcstandards.comadvatechgroup.com Isotopic purity is also a key metric, with suppliers guaranteeing high levels of deuterium incorporation, such as 98 atom % D. sigmaaldrich.com

The analytical techniques used for purity assessment are crucial for validating the quality of the standard. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for both separating the compound from any impurities and confirming its identity and isotopic enrichment. publisso.de High-Performance Liquid Chromatography (HPLC) is also used to determine chemical purity. lgcstandards.com

Table 1: Purity Assessment of this compound

| Assessment Parameter | Method | Reported Purity | Source(s) |

|---|---|---|---|

| Chemical Purity | HPLC | >95% | lgcstandards.comadvatechgroup.com |

| Chemical Purity | Not Specified | 99.55% | medchemexpress.com |

| Chemical Purity | Not Specified | 98% | isotope.com |

| Isotopic Purity | Atom % D | 98 atom % D | sigmaaldrich.com |

| Mass Shift | Mass Spectrometry | M+15 | sigmaaldrich.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Triphenyl phosphate |

| Phenol |

| Phosphorus oxychloride |

| Phenol-d5 |

| Deuterium oxide |

Development and Validation of Chromatographic-Mass Spectrometric Methods

The development and validation of robust analytical methods are paramount for the accurate determination of trace-level contaminants. This compound is instrumental in these methods, primarily utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ca.govuq.edu.aunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS/MS is a powerful technique for the separation and detection of volatile and semi-volatile organic compounds. ca.gov this compound is frequently employed as an internal standard in GC-MS/MS analyses to correct for variations in sample preparation and instrument response. publisso.ded-nb.info

The effective separation of this compound from other analytes relies on the careful optimization of gas chromatographic parameters. Key parameters that are typically optimized include the GC column, injector temperature program, and carrier gas flow rate.

For instance, a common setup involves a fused silica (B1680970) capillary column, such as an Agilent DB-5ms or similar, which provides good resolution for organophosphate flame retardants. publisso.de The injector is often operated in a programmed temperature vaporizing (PTV) mode, with a temperature ramp from approximately 60°C to 320°C to ensure efficient and non-discriminatory transfer of analytes to the column. publisso.de Helium is the most commonly used carrier gas, with a constant flow rate of around 1.0 to 1.2 mL/min. publisso.deepa.gov The oven temperature program is also critical and is typically ramped to a final temperature of around 300-320°C to ensure the elution of all compounds of interest. ca.govpublisso.de

Table 1: Example of Optimized GC Parameters for this compound Analysis

| Parameter | Setting | Reference |

| Column | Fused silica, e.g., Optima 5 MS accent (30 m x 0.25 mm, 0.25 µm film thickness) | publisso.de |

| Injector | Programmed Temperature Vaporizing (PTV), 60 to 320 °C at 12 °C/s | publisso.de |

| Carrier Gas | Helium, 1.0 ml/min | publisso.de |

| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 320 °C (hold 13 min) | publisso.de |

| Injection Mode | Splitless (1 min) | publisso.de |

In GC-MS/MS, electron ionization (EI) is the most common ionization technique for organophosphate flame retardants. publisso.de EI at a standard energy of 70 eV leads to the formation of a molecular ion and characteristic fragment ions. For this compound, the deuterated molecular ion ([M]+•) is observed at m/z 341.1. ca.gov

Collision-induced dissociation (CID) in the collision cell of a triple quadrupole mass spectrometer is used to generate specific product ions from a selected precursor ion. The optimization of collision energy is crucial for maximizing the signal intensity of the product ions, which enhances the sensitivity and selectivity of the method. For this compound, the precursor ion m/z 341.5 is often selected. ca.govca.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode in tandem mass spectrometry. ca.gov It involves monitoring specific precursor-to-product ion transitions. For this compound, specific MRM transitions are selected to ensure its accurate quantification, free from interference from the native (non-deuterated) Triphenyl phosphate or other matrix components. The development of MRM transitions often involves selecting the most abundant and specific product ions. waters.com

Table 2: Example of MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| 341.5 | 223.1 | 30 | ca.govca.gov |

| 341.5 | 178.1 | 35 | ca.govca.gov |

| 342.175 | 160.083 | 39.29 | epa.gov |

| 342.175 | 222.113 | 28.17 | epa.gov |

Electron Ionization (EI) Mass Spectrometry and Collision Cell Energy Optimization for Parent and Product Ion Selection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For less volatile or thermally labile organophosphate flame retardants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique. nih.gov this compound is also widely used as an internal standard in these methods. oaepublish.comresearchgate.net

Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with a triple quadrupole (QqQ) mass spectrometer offers rapid and highly sensitive analysis. nih.gov The use of sub-2 µm particle size columns in UHPLC allows for improved chromatographic resolution and faster analysis times compared to conventional HPLC.

Protocols for the analysis of organophosphate flame retardants, including the use of this compound as an internal standard, often involve reversed-phase chromatography. nih.govoaepublish.com A common mobile phase combination is methanol (B129727) and water, sometimes with the addition of a modifier like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. dioxin20xx.org The mass spectrometer is typically operated in electrospray ionization (ESI) mode, which can be run in either positive or negative polarity depending on the specific analytes. nih.gov For Triphenyl phosphate, positive ion mode is often used. spectralabsci.com Similar to GC-MS/MS, MRM is employed for quantification, with specific transitions optimized for this compound.

Table 3: Example of UHPLC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Reference |

| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) | oaepublish.com |

| Mobile Phase | A: Methanol, B: Water (pH 9 with ammonia) | oaepublish.com |

| Flow Rate | 0.4 mL/min | oaepublish.com |

| Column Temperature | 40 °C | oaepublish.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | oaepublish.comnih.gov |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Settings for this compound Detection

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is a critical step in method development, often depending on the polarity of the target analytes. frontiersin.org ESI is widely used for its efficacy in ionizing polar to moderately polar compounds, while APCI is advantageous for nonpolar or slightly polar species that are thermally stable. frontiersin.orgnationalmaglab.org

Electrospray Ionization (ESI) typically operates in the positive ion mode for the detection of TPP and its deuterated standard. doi.orgifremer.fr The process involves the application of a high voltage to a liquid to create an aerosol, leading to the formation of gas-phase ions from the evaporated, charged droplets. uvic.ca Optimization of ESI source parameters is crucial for maximizing sensitivity. For instance, studies have shown that parameters such as nozzle voltage and fragmentor voltage significantly influence the ionization and transfer of ions into the mass spectrometer. frontiersin.org Mobile phase additives, like formic acid or ammonium acetate, are also used to enhance ionization efficiency. frontiersin.orgdoi.org

Table 1: Examples of ESI Settings for Organophosphate Ester Analysis Create an interactive table based on the following data:

| Parameter | Setting 1 | Setting 2 | Setting 3 | Source |

|---|---|---|---|---|

| Ionization Mode | Positive | Positive | Positive | doi.orgifremer.fr |

| Source Temperature | 120 °C | 300 °C | Not Specified | frontiersin.orgdoi.org |

| Desolvation Temp. | 400 °C | 275 °C (Sheath Gas) | 500 °C | frontiersin.orgdoi.orgresearchgate.net |

| Capillary Voltage | Not Specified | 3,500 V | 5,000 V | frontiersin.orgresearchgate.net |

| Cone/Desolvation Gas Flow | 120 / 800 L/h | 12 L/min (Sheath Gas) | 0.34 / 0.28 MPa | frontiersin.orgdoi.orgresearchgate.net |

| Mobile Phase Additive | 0.1% Formic Acid | 5 mM Ammonium Formate | Ammonium Acetate | frontiersin.orgdoi.org |

Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of less polar OPEs. frontiersin.org In APCI, the sample is vaporized at high temperatures, and ionization is initiated by a corona discharge. nationalmaglab.org This technique is less susceptible to matrix effects than ESI for certain compounds and can be coupled more easily with higher liquid chromatography flow rates. nationalmaglab.orgnih.gov Optimization of APCI parameters involves adjusting the vaporizer temperature, corona current, and gas flows to achieve efficient ionization without causing thermal degradation of the analyte. frontiersin.orgnih.gov

Table 2: Examples of APCI Settings for Organophosphate Ester Analysis Create an interactive table based on the following data:

| Parameter | Setting 1 | Setting 2 | Setting 3 | Source |

|---|---|---|---|---|

| Ionization Mode | Positive | Positive | Positive | nih.govnih.gov |

| Source Temperature | 200 °C | 550 °C | 350 °C (Capillary) | nih.govnih.govdoi.org |

| Corona Current | 1 µA | 5 mA | 3.7 kV (Spray Voltage) | nih.govnih.govdoi.org |

| Vaporizer Temp. | Optimized between 200-350°C | Not Specified | 300 °C (Aux Temp) | frontiersin.orgdoi.org |

| Nebulizer Gas | 1 mL/min Nitrogen | 50 psi | 20 L/h | nih.govnih.govdoi.org |

Dynamic MRM Conditions and Ion Source Optimization for Deuterated Compounds

For quantitative analysis using triple quadrupole mass spectrometers, Multiple Reaction Monitoring (MRM) is the gold standard. Dynamic MRM (dMRM) is an advanced variation that enhances method performance by monitoring specific precursor-to-product ion transitions only within a narrow retention time window around when the analyte is expected to elute. nih.govuantwerpen.be This approach increases the dwell time for each transition and allows for the inclusion of a larger number of analytes in a single run without compromising sensitivity or the number of data points across each chromatographic peak. uantwerpen.beresearchgate.net

The optimization of MRM transitions for this compound involves the direct infusion of a standard solution into the mass spectrometer to identify the most stable and abundant precursor ion (typically the protonated molecule [M+H]⁺ or an adduct) and the most specific and intense product ions generated upon collision-induced dissociation (CID). nih.gov Key parameters such as collision energy (CE) and fragmentor voltage are adjusted to maximize the signal for each transition. frontiersin.orgresearchgate.net

Table 3: Representative Dynamic MRM Parameters for this compound Create an interactive table based on the following data:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentor (V) | Source |

|---|---|---|---|---|---|

| This compound | 342.2 | 160.2 | 40 | 175 | birmingham.ac.uk |

| This compound | 342.2 | 82.1 | 40 | 175 | birmingham.ac.uk |

| Triphenyl phosphate (non-labeled) | 327.2 | 152.1 | 35 | 175 | birmingham.ac.uk |

| Triphenyl phosphate (non-labeled) | 327.2 | 77.1 | 35 | 175 | birmingham.ac.uk |

Ion source optimization is paramount, especially for deuterated compounds. The goal is to ensure that the ionization efficiency and response are stable and reproducible. rsc.org Parameters such as gas temperatures, gas flow rates, and source voltages must be fine-tuned based on the mobile phase composition and flow rate. nih.govnsf.gov While deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the native compound, this effect is generally minimal in modern LC applications. rsc.orgmdpi.com

Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Approaches for Isotopic Tracers

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offers a powerful alternative to triple quadrupole instruments, providing high-resolution and accurate mass (HRAM) data. nih.govcsuohio.edu This capability is highly advantageous for analyzing isotopic tracers like this compound.

The primary benefit of LC-QTOF-MS is its ability to perform non-targeted or suspect screening analysis. nih.gov Instead of monitoring for pre-selected MRM transitions, the instrument acquires full-scan mass spectra with high mass accuracy, allowing for the confident identification of analytes based on their exact mass and isotopic pattern. csuohio.edu In such workflows, this compound is used as an internal standard to ensure data quality and aid in quantification, correcting for shifts in instrument performance. nih.gov

For isotopic tracers, the high resolving power of QTOF-MS easily distinguishes the labeled standard from the unlabeled analyte and any potential isobaric interferences in the sample matrix. csuohio.edu This technique has been successfully applied to measure isotope enrichment in various biological and environmental studies, demonstrating its accuracy and sensitivity without the need for time-consuming derivatization steps that are sometimes required for other analytical methods. csuohio.edu

Sample Preparation and Extraction Techniques for Matrices Incorporating this compound

The accurate analysis of this compound and its target analytes begins with effective extraction from the sample matrix. This compound is added to the sample at the beginning of the preparation process as a surrogate standard to account for analyte losses during extraction and cleanup.

Ultrasonic Extraction Methodologies

Ultrasonic-assisted extraction (UAE) or sonication is a widely used technique for extracting OPEs from solid samples. publisso.dersc.org The method employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which disrupts the sample matrix and accelerates the diffusion of analytes into the solvent. d-nb.info

This technique has been successfully applied to diverse matrices, including indoor dust, air filters, and sediment. publisso.dersc.orgnih.gov The choice of solvent is critical and depends on the matrix and target analytes, with ethyl acetate and methanol being common selections. researchgate.netpublisso.de

Table 4: Examples of Ultrasonic Extraction Protocols for OPEs Create an interactive table based on the following data:

| Matrix | Solvent | Sonication Time | Additional Steps | Source |

|---|---|---|---|---|

| Workplace Air Filters | Ethyl Acetate | 60 min | Shaking for 60 min | publisso.de |

| Indoor Dust | Methanol | 30 min | Filtration | researchgate.net |

| Atmospheric Particulate Matter | Hexane (B92381):Acetone (B3395972) | Not Specified | Centrifugation | rsc.org |

| Landfill Sediment | Ethyl Acetate | 15 min | Vortexing and Centrifugation | d-nb.info |

Accelerated Solvent Extraction (ASE) Procedures

Accelerated Solvent Extraction (ASE), also known as pressurized fluid extraction, is a highly efficient and automated technique for extracting analytes from solid and semi-solid samples. thermofisher.com ASE utilizes conventional solvents at elevated temperatures (e.g., 80-100°C) and pressures (e.g., 1500 psi). researchgate.netthermofisher.com The high temperature increases extraction kinetics, while the high pressure maintains the solvent in its liquid state, allowing for rapid and thorough extraction with reduced solvent consumption compared to traditional methods like Soxhlet. thermofisher.comresearchgate.net

ASE has been effectively used for the determination of OPEs in complex environmental and material samples, with this compound serving as an internal standard. researchgate.netresearchgate.net The optimization of ASE parameters, such as solvent type, temperature, pressure, and the number of extraction cycles, is crucial for achieving high recovery rates. researchgate.net

Table 5: Examples of Accelerated Solvent Extraction (ASE) Parameters for OPEs Create an interactive table based on the following data:

| Matrix | Solvent | Temperature | Static Time & Cycles | Source |

|---|---|---|---|---|

| Fall Protection Equipment | Acetonitrile | 80 °C | 5 min, 2 cycles | researchgate.net |

| Sewage Sludge | Not Specified | Optimized | Not Specified | researchgate.net |

| Environmental Solids | Various Organic Solvents | Elevated | Not Specified | thermofisher.comregulations.gov |

Solid-Liquid Extraction Protocols

Solid-liquid extraction (SLE) is a fundamental and broadly applied technique that encompasses various methods for transferring analytes from a solid phase to a liquid solvent. This can range from simple shaking or vortexing to more vigorous methods like bead beating. publisso.denih.gov

A notable example is the extraction of organic pollutants from brain tissue, where bead beating with zirconium beads is used in a "solid-liquid extraction based on bead beating" protocol. nih.gov This method employs a specific mixture of methanol, ethyl acetate, and ammonia (B1221849) or formic acid to efficiently extract a wide range of chemicals, including OPEs, for which this compound is used as a surrogate standard. nih.gov Another common SLE protocol involves shaking the sample with a solvent, such as the extraction of OPEs from air filters with ethyl acetate on a horizontal shaker following an initial sonication step. publisso.de

Table 6: Examples of Solid-Liquid Extraction (SLE) Protocols Create an interactive table based on the following data:

| Matrix | Extraction Method | Solvent System | Purpose | Source |

|---|---|---|---|---|

| Brain Tissue | Bead Beating | Methanol, Ethyl Acetate, Ammonia/Formic Acid | Wide-scope screening of pollutants | nih.gov |

| Workplace Air Filters | Horizontal Shaking | Ethyl Acetate | Extraction of Isopropylated Phenyl Phosphates | publisso.de |

| Landfill Leachate/Sediment | Vortexing | Deep Eutectic Solvents (DES) or Organic Solvents | Comparison of "green" vs. traditional solvents | d-nb.info |

Solid Phase Extraction (SPE) and Florisil Fractionation for Matrix Clean-up

Solid Phase Extraction (SPE) is a critical step in the analysis of complex environmental samples, designed to remove interfering matrix components and concentrate target analytes. For the analysis of organophosphate flame retardants (OPFRs), Florisil, a magnesium-silica gel adsorbent, is frequently employed in SPE cartridges for effective sample clean-up. publisso.deaimspress.comuq.edu.au The use of Florisil is well-documented for purifying sample extracts from various matrices, including atmospheric particulate matter, indoor dust, and air samples. publisso.deaimspress.comrsc.orggreensciencepolicy.org

In a typical procedure for analyzing OPFRs in atmospheric particulate matter, the sample extract is passed through a Florisil SPE cartridge. aimspress.com The clean-up process often involves a conditioning step, where the cartridge is pre-washed with a solvent mixture such as ethyl acetate/cyclohexane, followed by the loading of the sample extract. aimspress.comgreensciencepolicy.org The target analytes, including OPFRs, are then eluted from the cartridge, often using a mixture of hexane and acetone or ethyl acetate and cyclohexane. aimspress.comrsc.org For instance, one method uses a 1:1 mixture of hexane and acetone for elution from Florisil cartridges, while another employs a 5:2 (v/v) mixture of ethyl acetate/cyclohexane. aimspress.comrsc.org This fractionation step effectively separates the OPFRs from co-extracted interfering substances, leading to a cleaner extract for subsequent instrumental analysis and reducing matrix effects. ntnu.no Some protocols may utilize a multi-stage SPE clean-up to handle particularly complex matrices like indoor dust. uq.edu.au

Internal Standard and Surrogate Standard Applications of this compound in Quantitative Analysis

This compound (TPHP-d15), a deuterated isotopologue of Triphenyl phosphate (TPHP), is extensively used as both an internal standard and a surrogate standard in the quantitative analysis of OPFRs. medchemexpress.cominvivochem.comisotope.comlgcstandards.com Its chemical and physical properties are nearly identical to its non-labeled counterpart, but its increased mass allows it to be distinguished by mass spectrometry. This makes it an ideal tool for correcting variations that can occur during sample preparation and analysis. invivochem.com

As a surrogate standard, TPHP-d15 is added to samples at the very beginning of the analytical procedure, prior to extraction. mdpi.comcsic.esmdpi.com This allows it to account for analyte losses during all subsequent steps, including extraction, concentration, and clean-up. mdpi.com For example, in air sampling, polyurethane foam (PUF) disks are spiked with TPHP-d15 before Soxhlet extraction. mdpi.com Similarly, for sediment analysis, TPHP-d15 is added to the dry sample before ultrasound-assisted extraction. mdpi.com When used as an internal standard, it is typically added to the final extract just before instrumental analysis to correct for variations in instrument response and injection volume. csic.es In many studies, TPHP-d15 serves specifically as the surrogate for quantifying native TPHP and other structurally similar OPFRs like tris(1-chloro-2-propyl) phosphate (TCIPP), tris(1,3-dichloro-isopropyl) phosphate (TDCIPP), and tricresyl phosphate (TMPP). rsc.org

Isotope Dilution Quantitation Principles and Implementation for OPFRs

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as TPHP-d15, to a sample. rsc.org The fundamental principle is that the labeled standard (e.g., TPHP-d15) and the native analyte (e.g., TPHP) behave identically during extraction, clean-up, and chromatographic separation. publisso.dersc.org Any loss of the native analyte during sample workup is mirrored by a proportional loss of the labeled standard.

The quantification is not based on the absolute signal of the analyte but on the ratio of the signal response of the native analyte to that of the isotopically labeled standard. publisso.deca.gov This ratio is measured by a mass spectrometer, which can differentiate between the native and labeled compounds due to their mass difference. guiguenolab.ca By comparing this response ratio from the sample to the response ratios from a series of calibration standards containing known concentrations of the native analyte and a fixed concentration of the labeled standard, the concentration of the analyte in the original sample can be accurately calculated. publisso.dentnu.no This method inherently corrects for both recovery losses and matrix-induced signal suppression or enhancement, making it the gold standard for accurate quantification of trace organic contaminants like OPFRs in complex matrices. ntnu.norsc.org

Calibration Curve Generation and Response Factor Determination Using this compound

In quantitative analysis utilizing TPHP-d15, establishing a reliable calibration curve is essential for accurate measurement. Calibration curves are generated by analyzing a series of standards containing the target OPFRs at varying concentrations, with each standard also containing a constant, known concentration of TPHP-d15. rsc.orgntnu.no

The curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of TPHP-d15 against the concentration of the native analyte. publisso.deca.gov This creates a linear relationship, and the quality of the fit is typically assessed by the coefficient of determination (R²), which must be high (e.g., ≥ 0.990) to ensure linearity over the working concentration range. ca.govdoi.org Calibration curves can span a wide range of concentrations, for example from 0.02 to 150 ng/mL or 25 to 1050 pg/µL, depending on the specific application and instrument sensitivity. ntnu.noca.gov The response factor (RF) for each analyte is determined from the slope of this calibration curve, representing the relative response of the instrument to the analyte compared to the internal standard.

Table 1: Example of Calibration Data Parameters for OPFR Analysis

| Parameter | Typical Value/Range | Source(s) |

| Number of Calibration Points | 7 to 11 | rsc.orgntnu.noca.gov |

| Concentration Range | 0.02 ng/mL - 800 ng/mL | ntnu.nodoi.org |

| Coefficient of Determination (R²) | ≥ 0.990 | ntnu.noca.govdoi.org |

| Standard Type | Internal/Surrogate | publisso.dersc.org |

| Labeled Standard | This compound | publisso.dersc.orgca.gov |

Assessment of Analytical Accuracy and Precision Using this compound

The accuracy and precision of an analytical method are paramount for generating reliable data. TPHP-d15 plays a key role in the assessment of these quality parameters.

Accuracy refers to the closeness of a measured value to the true value. It is often evaluated by analyzing Standard Reference Materials (SRMs) with certified concentrations of target analytes or by performing spike-recovery experiments on a blank matrix. ca.gov For instance, NIST SRM 2585 (house dust) is often used to test method accuracy for OPFRs. greensciencepolicy.orgca.gov The measured concentrations in the SRM should fall within a specified range of the certified values (e.g., 70-130%). ca.gov In spike-recovery tests, a blank matrix is fortified with known amounts of OPFRs, and the percent recovery is calculated. Acceptable recovery ranges, often between 70% and 120%, indicate good accuracy. doi.org

Precision measures the reproducibility of the method, or the closeness of repeated measurements to each other. It is typically expressed as the relative standard deviation (RSD) or relative percent difference (RPD) of replicate analyses. ca.govdoi.org Inter-batch precision can be assessed using a Laboratory Control Sample (LCS), with an acceptable RPD between the LCS and its duplicate often set at ≤ 30%. ca.gov Intraday and interday precision are also evaluated by analyzing spiked samples multiple times on the same day and on different days, respectively. d-nb.info Studies report achieving intraday RSDs of less than 10% and interday RSDs between 1% and 18%, demonstrating high method precision. d-nb.info

Evaluation of Extraction Recovery in Complex Matrices Using this compound

Evaluating the efficiency of the extraction process is crucial, especially when dealing with complex matrices like sediment, dust, or biological tissues, where analyte recovery can be variable. TPHP-d15, when used as a surrogate standard, provides a direct measure of the extraction efficiency for each individual sample. rsc.orgmdpi.com

Table 2: Reported Surrogate Recovery Ranges for this compound

| Matrix | Recovery Range (%) | Source(s) |

| Sediment | 67 - 119% | mdpi.com |

| Air (PUF Disk) | 63 - 109% | mdpi.com |

| Spiked Eggs/Carcass | 98 ± 6% | guiguenolab.ca |

| Spiked Quartz Filters | Good recoveries at 20 ng and 200 ng levels | aimspress.com |

Quality Control and Quality Assurance Protocols in Studies Involving this compound

Rigorous Quality Assurance/Quality Control (QA/QC) protocols are essential in analytical studies to ensure the integrity and validity of the data. In studies utilizing TPHP-d15, a multi-faceted approach to QA/QC is standard practice.

Key QA/QC measures include:

Procedural Blanks: A procedural blank (a sample matrix free of analytes) is processed and analyzed with every batch of samples. rsc.orgcsic.es This is done to monitor for potential contamination from glassware, solvents, or the laboratory environment. csic.esmdpi.com

Matrix Spikes / Laboratory Control Samples (LCS): A blank matrix is spiked with a known concentration of target analytes and the surrogate standard (TPHP-d15). These samples are analyzed to determine method accuracy and recovery. rsc.orgdoi.org The LCS is used to assess the performance of the method on a given day or with a specific batch. ca.gov

Analysis of Standard Reference Materials (SRMs): When available, SRMs with certified concentrations of OPFRs are analyzed periodically to provide an independent validation of the method's accuracy. greensciencepolicy.orgca.gov

Surrogate Standard Monitoring: The recovery of TPHP-d15 is monitored in every sample, blank, and QC sample. Samples with surrogate recoveries outside the established acceptance range (e.g., 60-120%) may be flagged or re-analyzed. mdpi.commdpi.com

Instrument Calibration and Checks: The analytical instrument (e.g., GC-MS/MS or LC-MS/MS) is calibrated regularly using a series of calibration standards. mdpi.com Calibration check standards are often analyzed after a set number of samples to monitor for instrumental drift. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined for each analyte to define the sensitivity of the method. This is typically based on the signal-to-noise ratio (S/N) of low-level standards, where the LOD is an S/N of 3 and the LOQ is an S/N of 10. mdpi.comguiguenolab.ca

By implementing these comprehensive QA/QC protocols, laboratories can ensure that the quantitative data generated for OPFRs using TPHP-d15 as a reference standard are accurate, precise, and defensible.

Monitoring of Organophosphate Esters (OPEs) and Organophosphorus Flame Retardants (OPFRs) in Environmental Compartments

This compound (TPP-d15) serves as an indispensable tool in the accurate quantification of OPEs and OPFRs in complex environmental samples. As a deuterated internal or surrogate standard, it is chemically almost identical to its non-labeled counterpart, triphenyl phosphate (TPhP), but has a distinct mass. This property allows for precise measurement by mass spectrometry, correcting for any loss of the target analytes during sample extraction and analysis.

Atmospheric and Indoor Dust Contamination Assessments

The use of TPP-d15 has been pivotal in assessing the extent of OPE and OPFR contamination in the air we breathe and the dust that settles in our indoor environments. These compounds are released from a multitude of consumer products, including electronics, furniture, and building materials.

Studies utilizing TPP-d15 as an internal standard have revealed the ubiquitous nature of these contaminants in indoor settings. For instance, in a study of German indoor dust samples, TPP-d15 was used to ensure the accuracy of the measured concentrations of various OPEs. Research on car dust from Thailand also employed TPP-d15 as an internal standard to quantify several OPFRs, highlighting the significant presence of these chemicals in vehicle interiors. miljodirektoratet.no The concentrations of several OPEs in these studies are detailed in the table below.

Table 1: Concentrations of Selected Organophosphate Esters in Indoor and Car Dust

| Compound | Matrix | Location | Concentration Range (ng/g) | Reference |

|---|---|---|---|---|

| Tris(2-butoxyethyl) phosphate (TBEP) | Car Dust (AC filter) | Thailand | Not specified | miljodirektoratet.no |

| Tris(2-chloroethyl) phosphate (TCEP) | Indoor Dust | Germany | Not specified | |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | Indoor Dust | Germany | Not specified | |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Car Dust (settled) | Thailand | Mean of ~1,500 | miljodirektoratet.no |

| Triphenyl phosphate (TPhP) | Indoor Dust | Germany | Not specified |

This table is interactive. Click on the headers to sort the data.

A study on atmospheric particulate matter (PM10) in three Brazilian cities used TPP-d15 as a surrogate standard to determine the concentrations of six OPEs. rsc.org The results showed varying levels of these compounds, with TPHP and tris(2-ethylhexyl)phosphate (TEHP) showing a negative correlation with relative humidity. rsc.org

Aquatic Environment Surveillance (Water, Sediment, Wastewater)

The application of TPP-d15 has been extended to the surveillance of aquatic ecosystems, which are significant sinks for many pollutants. Its use as a surrogate or internal standard has been crucial for obtaining reliable data on OPE and OPFR levels in water, sediment, and wastewater.

In a pilot monitoring scheme of water pollutants in Important Bird and Biodiversity Areas in Spain, TPP-d15 was used as a surrogate standard to analyze for a range of micropollutants, including OPEs. csic.es This study detected TPhP in three samples at concentrations ranging from 33.5 to 99 ng/L. danubesurvey.org Another study investigating OPEs in the Danube River also listed TPP-d15 as one of the labeled internal standards used in their analytical method. danubesurvey.org

A comprehensive study on the persistence and mobility of emerging organic contaminants discharged from sewage treatment plants utilized TPP-d15 as an internal standard for analytes with a retention time greater than 1600 seconds. Research on organophosphorus flame retardants in sediments from the Jiulong River Estuary in China also employed d15-TPP as a surrogate to monitor method recovery during the analysis of OPFRs. guiguenolab.ca

Table 2: Concentrations of Selected Organophosphate Esters in Aquatic Environments

| Compound | Matrix | Location | Concentration Range | Reference |

|---|---|---|---|---|

| Triphenyl phosphate (TPhP) | Water | Important Bird and Biodiversity Areas, Spain | 33.5–99 ng/L | danubesurvey.org |

| Tris(2-chloroethyl) phosphate (TCEP) | Sediment | Not Specified | Not Specified | |

| Tris(1-chloro-2-propyl) phosphate (TCPP) | Sediment | Not Specified | Not Specified | |

| 2-ethylhexyl-di-phenylphosphate (EHDPP) | Sediment | Not Specified | Not Specified |

This table is interactive. Click on the headers to sort the data.

Biota Monitoring in Diverse Ecosystems (e.g., Fish, Birds, Invertebrates, Bivalves)

The use of TPP-d15 has been instrumental in quantifying the bioaccumulation of OPEs and OPFRs in various organisms, providing insights into the potential risks these chemicals pose to wildlife.

A screening study of organophosphor flame retardants in the Norwegian environment used this compound as an internal standard for the analysis of biota samples, including fish, crabs, mussels, and birds. miljodirektoratet.no The study found that while most biota had low levels of PFRs, trout from Lake Mjøsa had high levels of TPhP, with an average concentration of 16 ng/g wet weight. miljodirektoratet.no

In a study on the uptake and metabolism of TPhP in Japanese quail, d15-TPHP was used as a recovery standard. frontiersin.org The research demonstrated rapid metabolism of TPhP in both eggs and chicks. frontiersin.org Another study developed a sensitive method for analyzing 34 OPEs in seabird eggs, liver, and fish, which included the use of this compound. csic.es This method detected a wide range of OPEs in Arctic seabird tissues. csic.es

Furthermore, a study on OPFRs in marine fish from Colombia used d15-TPHP as an internal standard. researchgate.net The total concentrations of 11 OPEs in fish ranged from 212 to 1968 ng/g lipid weight. researchgate.net The bioaccumulation of seven OPFRs in the marine mussel Mytilus galloprovincialis was also studied, with research indicating that tricresyl phosphate (TCrP), TPhP, and 2-ethylhexyldiphenylphosphate (EHDPP) had the highest bioaccumulation rates. sciengine.com

Table 3: Concentrations of Selected Organophosphate Esters in Biota

| Compound | Matrix | Organism | Location | Concentration | Reference |

|---|---|---|---|---|---|

| Triphenyl phosphate (TPhP) | Fillet | Trout | Lake Mjøsa, Norway | Average 16 ng/g ww | miljodirektoratet.no |

| Sum of 11 OPEs | Muscle | Marine Fish | Colombia | 212–1968 ng/g lw | researchgate.net |

| Sum of 34 OPEs | Liver | Arctic Seabirds | Canadian Arctic | Up to 163 ng/g ww | csic.es |

| Triphenyl phosphate (TPhP) | Not Specified | Japanese Quail | Lab Study | Not Applicable | frontiersin.org |

| Tricresyl phosphate (TCrP) | Tissue | Marine Mussel | Lab Study | High bioaccumulation | sciengine.com |

This table is interactive. Click on the headers to sort the data.

Investigating Environmental Transport Mechanisms of Organophosphate Flame Retardants (OPFRs)

Understanding how OPFRs move through the environment is crucial for predicting their fate and exposure pathways. TPP-d15 has been a valuable tool in laboratory studies designed to elucidate these transport mechanisms.

Air-to-Dust Partitioning Studies

Settled dust is a major reservoir for OPFRs indoors. Studies investigating the partitioning of these chemicals from the air to dust are essential for understanding indoor exposure. A study on the sorption and migration of OPFRs between sources and settled dust used this compound as an extraction recovery check standard. This research investigated the transfer of OPFRs from the gas phase to settled dust, determining dust-air partition coefficients. The study found that dust with less organic content and smaller particle size tended to absorb more OPFRs. The dust-air partition favored the less volatile OPFRs.

Source-to-Air and Source-to-Dust Migration Studies

The same study also investigated the migration of OPFRs from source materials directly to the air and to settled dust through direct contact. TPP-d15 was used to ensure the quality of the data. The research demonstrated that direct contact is a highly effective transfer mechanism, with OPFRs migrating into dust at a much faster rate than their emission into the air. The study also observed that the type of dust did not significantly affect the emission of OPFRs from a source to the chamber air.

Biotransformation and Degradation Pathway Elucidation of Triphenyl Phosphate Tphp Using Triphenyl Phosphate D15 As a Tracer

Microbial Biotransformation Studies of Triphenyl phosphate (B84403) in Activated Sludge Systems

Activated sludge in wastewater treatment plants is a critical hub for the transformation of contaminants like TPHP. Studies utilizing TPHP-d15 have provided significant insights into the microbial processes at play.

Microbial consortia extracted from activated sludge have demonstrated a high capacity for degrading TPHP. nih.gov In one study, a bacterial consortium named GYY was able to degrade 92.2% of TPHP within just four hours under optimal conditions. nih.gov The primary degradation mechanism identified was hydrolysis, leading to the formation of diphenyl phosphate (DPHP) as the main initial metabolite. researchgate.net Further breakdown involves hydroxylation and methoxylation processes. nih.gov Key bacterial genera identified as being dominant in TPHP degradation within these consortia include Pseudarthrobacter and Sphingopyxis. nih.gov Fungi, such as Aspergillus sydowii, isolated from soil have also shown remarkable TPHP degradation capabilities, achieving over 90% removal within six days. researchgate.net

The degradation of TPHP in anaerobic activated sludge has also been investigated, revealing that it follows first-order kinetics. hhu.edu.cn The process is influenced by the presence of different electron acceptors. hhu.edu.cn In bioelectrochemical systems (BES), the degradation of TPHP can be significantly enhanced, with the primary accumulated byproduct being DPHP. researchgate.net These systems foster a unique microbial community, with genera like Azospirillum, Petrimonas, Pseudomonas, and Geobacter becoming dominant. researchgate.net

Table 1: Microbial Genera Involved in TPHP Degradation in Activated Sludge

| Microbial Genus | Role in TPHP Degradation | Reference |

| Pseudarthrobacter | Dominant in degrading consortium | nih.gov |

| Sphingopyxis | Dominant in degrading consortium | nih.gov |

| Aspergillus | Efficient TPHP degrader | researchgate.net |

| Azospirillum | Dominant in bioelectrochemical systems | researchgate.net |

| Petrimonas | Dominant in bioelectrochemical systems | researchgate.net |

| Pseudomonas | Dominant in bioelectrochemical systems | researchgate.net |

| Geobacter | Dominant in bioelectrochemical systems | researchgate.net |

Aquatic Organism Biotransformation Studies of Triphenyl phosphate

The aquatic environment is a major sink for TPHP, where it can be taken up and metabolized by a range of organisms. TPHP-d15 has been a valuable tool for tracing these metabolic fates.

Identification of Phase I and Phase II Metabolites in Aquatic Species (e.g., Daphnia magna, Fish)

In aquatic organisms, TPHP undergoes both Phase I and Phase II metabolism. In the crustacean Daphnia magna, a key species in aquatic toxicity testing, TPHP is biotransformed into several products. researchgate.net The major biotransformation mechanisms include cysteine conjugation and sulfation. researchgate.net Identified metabolites include diphenyl phosphate (DPHP), hydroxylated triphenyl phosphate (OH-TPHP), and thiol triphenyl phosphate. researchgate.net

Studies on fish, such as zebrafish, using d15-TPHP have revealed that the liver and intestine are primary sites of metabolism, with d10-diphenyl phosphate (d10-DPHP) being a major metabolite. researchgate.net The metabolic pathways elucidated in fish include hydrolysis, hydroxylation, and glucuronic acid conjugation following hydroxylation. researchgate.net In C57BL/6J male mice, TPHP was almost completely metabolized, with DPHP being the most significant metabolite. nih.gov Seven different metabolites were identified, resulting from Phase I (hydrolysis and hydroxylation) and Phase II (glucuronidation) reactions. nih.gov

Suspect and Non-Target Screening Approaches for Biotransformation Products

To gain a more comprehensive understanding of TPHP's biotransformation, researchers have employed suspect and non-target screening methods using high-resolution mass spectrometry. researchgate.netgist.ac.kr This approach has led to the identification of a broader range of biotransformation products (BTPs) in various aquatic species, including algae, daphnids, fish, and microorganisms. gist.ac.kr In total, 29 TPHP BTPs have been identified across the aquatic ecosystem through these advanced analytical techniques. gist.ac.kr Diphenyl phosphate consistently emerges as a common product of hydrolysis across different species. gist.ac.kr

Enzymatic Biotransformation Investigations (e.g., Liver Microsomes, Cytosol)

In vitro studies using subcellular fractions like liver microsomes and cytosol have provided a more detailed look at the enzymatic processes involved in TPHP metabolism. These studies have confirmed that cytochrome P450 enzymes play a crucial role in the hydroxylation of TPHP. The formation of hydroxylated TPHP can lead to the creation of an o-hydroquinone intermediate, which can then react with glutathione (B108866) (GSH) to form GSH conjugates, an important Phase II metabolic pathway. researchgate.net Carboxylesterases have also been shown to efficiently generate DPHP from TPHP in human skin microsomal preparations. researchgate.net

Elucidation of Degradation Pathways and Mechanisms

The use of TPHP-d15 as a tracer has been fundamental in piecing together the degradation pathways of TPHP. The primary and most widely observed initial step is the hydrolysis of one of the ester linkages to form diphenyl phosphate (DPHP) and phenol (B47542). nih.govresearchgate.net

Following this initial hydrolysis, further degradation can proceed through several routes:

Hydroxylation: The aromatic rings of TPHP or DPHP can be hydroxylated, forming various hydroxylated metabolites (OH-TPHP). nih.govgdut.edu.cn

Further Hydrolysis: DPHP can be further hydrolyzed to phenyl phosphate (PHP) and subsequently to phosphoric acid. nih.gov

Conjugation: In biological systems, the hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion. researchgate.netgist.ac.kr

Methylation and Sulfonation: In some microbial systems, methylation and sulfonation of hydroxylated intermediates have also been observed. researchgate.net

Advanced oxidation processes (AOPs) have also been studied to understand the chemical degradation of TPHP. In both Fenton (Fe²⁺/H₂O₂) and Fe²⁺/persulfate systems, degradation primarily involves hydroxylation and cleavage of the phenoxy bond. gdut.edu.cn

Assessment of Biodegradability in Environmental Contexts

The biodegradability of TPHP has been assessed in various environmental settings, confirming its susceptibility to microbial breakdown. Ready biodegradability tests using activated sludge have shown significant TPHP removal, with one study reporting 90% biodegradation after 28 days. epa.gov Another study using an OECD 303A guideline with activated sludge observed 93.8% removal as dissolved organic carbon over 20 days. epa.gov

In river water, TPHP has been shown to be inherently biodegradable, with complete degradation observed over three days. epa.gov Studies in river sediment have also demonstrated its degradation under anaerobic conditions, although at a slower rate. epa.gov The half-life of TPHP in coastal sediments has been found to be significantly shorter under biotic conditions (16.8 to 46.8 days) compared to abiotic conditions (23.3 to 77.0 days), highlighting the important role of microbial communities in its environmental fate. researchgate.net

Mechanistic Research on Deuteration Effects in Chemical and Biological Systems

Influence of Deuterium (B1214612) Substitution on Analytical Performance (Chromatographic Retention, Mass Spectrometric Fragmentation)

In analytical chemistry, particularly in methods combining chromatography and mass spectrometry (MS), Triphenyl phosphate-d15 (TPP-d15) is widely used as an internal standard. researchgate.netgist.ac.kr Its utility stems from its near-identical chemical behavior to the native Triphenyl phosphate (B84403) (TPP), allowing it to correct for variations during sample preparation and analysis. researchgate.net However, the substitution of fifteen hydrogen atoms with deuterium does introduce measurable differences in its analytical performance.

Chromatographic Retention: A well-documented phenomenon known as the "chromatographic isotope effect" is often observed, where deuterated compounds exhibit slightly different retention times than their non-deuterated (protiated) counterparts. csic.es In reversed-phase high-performance liquid chromatography (HPLC), TPP-d15 typically elutes slightly earlier than native TPP. For example, in one analysis, TPP-d15 had a retention time of 11.56 minutes, whereas native TPP eluted at 11.63 minutes. csic.es This effect is generally attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, which can lead to a smaller molecular volume and reduced interaction with the stationary phase of the chromatography column. While this separation is usually minimal, it is a critical consideration in developing robust analytical methods to ensure accurate quantification.

Mass Spectrometric Fragmentation: Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). The most obvious difference between TPP and TPP-d15 is their molecular weight, with TPP-d15 being significantly heavier. This mass difference is the fundamental principle behind its use as an internal standard, as the two compounds are easily distinguishable by the mass spectrometer.

When subjected to fragmentation within the mass spectrometer (a process used for structural identification and quantification, known as MS/MS), the patterns can also differ. The foundational phosphate skeleton often leads to common fragment ions for organophosphate esters. gist.ac.kr For TPP, characteristic product ions include m/z 152.1 and 77.1. birmingham.ac.uk In TPP-d15, the corresponding fragments are shifted due to the presence of deuterium, yielding prominent product ions at m/z 160.2 and 82.1. birmingham.ac.ukuva.nluantwerpen.be This predictable shift in fragment mass further aids in the unambiguous identification and quantification of both the analyte and the internal standard in complex samples. gist.ac.kr

Table 1: Comparison of analytical parameters for Triphenyl phosphate (TPP) and its deuterated analog (TPP-d15) in HPLC-MS/MS analysis. Data sourced from a study on the microbial degradation of organophosphate esters. csic.es

Theoretical and Practical Equivalence of Physicochemical Properties between Native and Deuterated Analogs for Tracer Applications

For a deuterated compound to serve as an effective tracer or internal standard, its physicochemical properties must be nearly identical to the native compound. This ensures that it behaves similarly during extraction, processing, and analysis. Theoretically, the substitution of hydrogen with deuterium results in slight changes to properties like boiling point, melting point, and vapor pressure due to the stronger C-D bond compared to the C-H bond.

Table 2: Comparison of key physicochemical properties of Triphenyl phosphate (TPP) and this compound (TPP-d15). Data compiled from various chemical suppliers and databases. merckmillipore.comsigmaaldrich.comlgcstandards.comnih.govchemicalbook.com

Implications of Deuteration for Mechanistic Studies in Chemical and Biological Systems

The difference in bond energy between C-H and C-D bonds is the basis for the kinetic isotope effect (KIE), a powerful tool for investigating reaction mechanisms. unam.mx A chemical reaction that involves the breaking of a C-H bond in its rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium. By comparing the reaction rates of the native and deuterated compounds, researchers can gain insight into the transition state of the reaction.

In biological systems, deuteration is used to probe metabolic pathways. For instance, studies on the metabolism of other organophosphate flame retardants, such as tris(2,3-dibromopropyl) phosphate (Tris-BP), have utilized its fully deuterated analog (D15-Tris-BP) to distinguish between different biotransformation pathways. nih.gov In one study, the complete deuterium substitution in Tris-BP significantly reduced the formation of metabolites produced by cytochrome P450 enzymes, but did not affect metabolites from glutathione (B108866) S-transferase pathways. nih.gov This finding helped to confirm that the cytochrome P450-mediated pathway was responsible for the compound's genotoxic effects. nih.gov

Similarly, deuterated compounds are used to study the mechanisms of enzyme inhibition and reactivation. Solvent isotope effects, where reactions are run in heavy water (D₂O), have been used to clarify the reaction pathways of acetylcholinesterase that has been inhibited by organophosphates. mdpi.com While specific mechanistic studies focusing on TPP-d15 are less common in the literature compared to its use as an analytical standard, the principles of KIE and metabolic tracing are broadly applicable. The use of deuterated phosphonium (B103445) salts, including a perdeuterated triphenylphosphine (B44618) moiety, has been instrumental in elucidating complex C-C bond formation mechanisms where the phosphonium group acts as a reductant. researchgate.net These types of experiments underscore the indispensable role of isotopic labeling in modern mechanistic chemistry. researchgate.netresearchgate.net

Table of Mentioned Compounds

Q & A

How is TPHP-d15 utilized as an internal standard in quantifying organophosphate esters (OPEs) in environmental samples?

Level: Basic

Methodological Answer:

TPHP-d15 is a deuterated isotopologue of triphenyl phosphate (TPHP), making it ideal for isotope dilution mass spectrometry (IDMS). Researchers spike samples with TPHP-d15 to correct for matrix effects and instrument variability. For example:

- Sample Preparation: Add TPHP-d15 to air particulate matter or biological matrices during extraction. This compensates for losses during cleanup steps (e.g., solid-phase extraction) .

- Calibration: Generate calibration curves using TPHP-d15 to normalize analyte responses in GC/MS or LC-MS/MS systems .

- Validation: Recovery rates (70–120%) and precision (RSD <15%) are calculated by comparing spiked TPHP-d15 against native TPHP .

What challenges arise when distinguishing TPHP-d15 from its non-deuterated analog in complex matrices?

Level: Advanced

Methodological Answer:

Isotopic interference can occur due to natural abundance of heavier isotopes (e.g., ). To mitigate this:

- Chromatographic Separation: Use high-resolution GC columns (e.g., DB-5MS) to resolve TPHP-d15 and TPHP peaks .

- Mass Spectrometry: Employ MRM (multiple reaction monitoring) with transitions specific to TPHP-d15 (e.g., m/z 368 → 249) and TPHP (m/z 326 → 215) .

- Blank Correction: Analyze solvent and procedural blanks to subtract background contamination .

How does TPHP-d15 improve the accuracy of in vitro toxicokinetic studies for OPEs?

Level: Advanced

Methodological Answer:

TPHP-d15 acts as a surrogate to track metabolic stability and adsorption rates in cell-based assays (e.g., Caco-2 monolayers):

- Dosing: Co-incubate TPHP-d15 with native TPHP in air-liquid interface (ALI) models to simulate inhalation exposure .

- Quantification: Measure intracellular and extracellular concentrations of TPHP-d15 via LC-HRMS to calculate recovery rates and adjust for matrix effects .

- Metabolite Identification: Use TPHP-d15 to distinguish parent compounds from metabolites (e.g., diphenyl phosphate) in HRMS datasets .

What protocols ensure the stability of TPHP-d15 during long-term environmental monitoring studies?

Level: Basic

Methodological Answer:

- Storage: Keep TPHP-d15 stock solutions in hexane or acetone at 4°C, shielded from light to prevent photodegradation .

- Freeze-Thaw Stability: Validate stability over 3–5 freeze-thaw cycles by comparing peak areas to freshly prepared standards .

- Field Blanks: Deploy field blanks spiked with TPHP-d15 to monitor degradation during sample transport and storage .

How can researchers address discrepancies in TPHP-d15 recovery rates across different analytical platforms?

Level: Advanced

Methodological Answer:

Contradictions in recovery rates (e.g., GC vs. LC methods) often stem from ionization efficiency or derivatization requirements:

- Ionization Optimization: For LC-MS/MS, use electrospray ionization (ESI) in negative mode with ammonium formate buffers to enhance TPHP-d15 signal .

- Derivatization: In GC-MS, avoid silylation reagents that may react with deuterated compounds; instead, use direct injection with programmable temperature vaporization (PTV) .

- Cross-Validation: Compare results across labs using inter-laboratory calibration standards (e.g., NIST-certified reference materials) .

What role does TPHP-d15 play in elucidating the environmental fate of OPEs?

Level: Advanced

Methodological Answer:

TPHP-d15 is used in tracer studies to model OPE degradation pathways:

- Sediment-Water Partitioning: Spike TPHP-d15 into microcosms to measure log values and assess bioavailability .

- Photolysis Studies: Exclude TPHP-d15 from light-exposed samples to differentiate abiotic vs. microbial degradation mechanisms .

- Biotransformation: Track deuterium loss in TPHP-d15 via HRMS to identify enzymatic cleavage sites in microbial consortia .

How should researchers design experiments to evaluate TPHP-d15’s stability under varying pH conditions?

Level: Basic

Methodological Answer:

- pH Buffers: Prepare solutions at pH 4, 7, and 10 using citrate, phosphate, and carbonate buffers.

- Incubation: Aliquot TPHP-d15 into each buffer and incubate at 25°C for 24–72 hours .

- Analysis: Quantify TPHP-d15 degradation products (e.g., deuterated diphenyl phosphate) via LC-MS/MS and calculate hydrolysis rate constants () .

What methodological gaps exist in using TPHP-d15 for human biomonitoring studies?

Level: Advanced

Methodological Answer:

- Matrix Complexity: Urine and serum contain phospholipids that co-elute with TPHP-d15. Use dispersive SPE (e.g., QuEChERS) to improve selectivity .

- Limits of Detection (LOD): Current LC-MS/MS methods achieve LODs of 0.02 ng/mL, but ultra-trace levels in populations require nano-LC or ion mobility enhancements .

- Ethical Considerations: Ensure deuterated standards do not interfere with endogenous metabolites in clinical studies .

How can TPHP-d15 improve regulatory assessments of OPE toxicity?

Level: Advanced

Methodological Answer:

- Dose-Response Modeling: Use TPHP-d15 to normalize exposure concentrations in zebrafish or rodent models, reducing inter-study variability .

- Benchmark Dose (BMD): Apply TPHP-d15-calibrated data to calculate BMDs for endocrine disruption endpoints (e.g., PPARγ inhibition) .

- Regulatory Validation: Submit TPHP-d15-based methods to agencies (e.g., EU SCCS) for approval as standardized protocols .

What strategies optimize TPHP-d15’s use in high-throughput screening (HTS) assays?

Level: Advanced

Methodological Answer:

- Automated Pipetting: Integrate TPHP-d15 into robotic liquid handlers for consistent spiking across 96-well plates .

- Data Normalization: Use TPHP-d15 peak areas to correct for batch effects in large-scale metabolomics datasets .

- Quality Control: Include TPHP-d15 in every 10th sample to monitor instrumental drift in HTS workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。